4-Propylcyclohex-2-en-1-one
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Overview
Description
4-Propylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H14O. It is a member of the cyclohexenone family, characterized by a cyclohexane ring with a double bond and a ketone functional group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Cyclohexenone Derivatives: One common method involves the hydrogenation of cyclohexenone derivatives in the presence of a suitable catalyst. This process typically requires high pressure and temperature conditions to achieve the desired product.
Aldol Condensation: Another synthetic route involves the aldol condensation of propionaldehyde with cyclohexanone, followed by dehydration to form this compound. This reaction is usually catalyzed by a base such as sodium hydroxide.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation is often employed using palladium or platinum catalysts. This method is favored for its efficiency and scalability.
Continuous Flow Reactors: The use of continuous flow reactors allows for the precise control of reaction conditions, leading to higher yields and purity of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield cyclohexanol derivatives. This reaction typically uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the alpha position relative to the ketone group. Halogenation using bromine or chlorine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Propylcyclohexane carboxylic acid.
Reduction: 4-Propylcyclohexanol.
Substitution: Alpha-bromo-4-propylcyclohex-2-en-1-one.
Scientific Research Applications
4-Propylcyclohex-2-en-1-one has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.
Industrial Chemistry: The compound is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 4-Propylcyclohex-2-en-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.
Receptor Binding: It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, and cell proliferation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
4-Isopropylcyclohex-2-en-1-one: Similar in structure but with an isopropyl group instead of a propyl group.
Cyclohex-2-en-1-one: Lacks the propyl substituent, making it less hydrophobic.
4-Methylcyclohex-2-en-1-one: Contains a methyl group instead of a propyl group, affecting its reactivity and physical properties.
Uniqueness:
Hydrophobicity: The propyl group in 4-Propylcyclohex-2-en-1-one increases its hydrophobicity compared to similar compounds.
Reactivity: The presence of the propyl group can influence the compound’s reactivity in substitution and addition reactions.
Applications: Its unique structure makes it suitable for specific applications in fragrance and flavor industries, where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-propylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-8-4-6-9(10)7-5-8/h4,6,8H,2-3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCXNQQDBRECQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50740000 |
Source
|
Record name | 4-Propylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50740000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194284-35-0 |
Source
|
Record name | 4-Propylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50740000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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